molecular formula C10H11ClN2O2 B2765335 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one CAS No. 2197828-60-5

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one

Cat. No.: B2765335
CAS No.: 2197828-60-5
M. Wt: 226.66
InChI Key: RSDVOWSQXQELND-UHFFFAOYSA-N
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Description

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is a chemical compound known for its diverse applications in scientific research. It exhibits unique properties that make it valuable for investigating various biological processes and designing new therapeutic interventions.

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)oxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-7-3-4-9(13-6-7)15-8-2-1-5-12-10(8)14/h3-4,6,8H,1-2,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDVOWSQXQELND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group-tolerant conditions . The general procedure involves the reaction of 5-chloropyridin-2-yl boronic acid with piperidin-2-one in the presence of a palladium catalyst and a base under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow optimized versions of the laboratory procedures, ensuring high yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.

  • Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds similar to 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one have been tested against SARS-CoV-2, showing moderate to excellent cytotoxic activity with IC50 values ranging from 4.10 to 5.93 µM, compared to the standard drug chloroquine with an IC50 of approximately 2.24 µM .
CompoundIC50 (µM)% Inhibition
3a4.1084
3b5.1975
Chloroquine2.24-

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds related to this piperidine derivative have been identified as D3 dopamine receptor agonists, showing neuroprotective effects against MPTP-induced neurodegeneration in animal models . This suggests potential applications in treating conditions like Parkinson's disease.

Biological Research

Ligand Development

The compound can serve as a ligand in biological assays, facilitating the study of protein interactions and signaling pathways. Its ability to bind selectively to target proteins makes it a valuable tool in understanding cellular mechanisms.

Enzyme Inhibition Studies

Research has demonstrated that piperidine derivatives can inhibit key enzymes involved in various diseases. For example, compounds bearing the piperidine nucleus have shown strong inhibitory activity against acetylcholinesterase and urease, which are critical in treating Alzheimer's disease and bacterial infections, respectively .

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate to Strong

Industrial Applications

Chemical Synthesis

This compound is utilized as a building block in organic synthesis due to its unique structural features. It can be employed in creating more complex molecules, enhancing the efficiency of synthetic methodologies in the pharmaceutical industry.

Material Science

The stability and reactivity of this compound make it suitable for developing specialty chemicals and materials. Its applications extend to formulating products that require specific chemical properties.

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition Study : A study evaluated various piperidine derivatives for their antiviral properties against SARS-CoV-2. The findings highlighted several compounds, including those structurally similar to this compound, exhibiting significant inhibition of viral replication .
  • Dopamine Receptor Agonism : Research into D3 dopamine receptor agonists revealed that modifications to piperidine structures could enhance neuroprotective efficacy while minimizing side effects associated with traditional treatments like pramipexole .
  • Enzyme Inhibition : A series of synthesized compounds incorporating piperidine moieties were tested for their ability to inhibit acetylcholinesterase and urease, demonstrating promising results that suggest potential therapeutic applications in neurodegenerative diseases and bacterial infections .

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a pyridine moiety and exhibit diverse biological activities.

    5-Chloropyridin-2-yl derivatives: Compounds with similar structures but different functional groups attached to the pyridine ring.

Uniqueness

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is unique due to its specific combination of a chloropyridine moiety and a piperidin-2-one structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidin-2-one core connected to a chloropyridine moiety through an ether linkage. This unique structure contributes to its biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound primarily involves:

  • Receptor Interaction : The compound acts as an agonist for specific receptors, including dopamine receptors, which are implicated in neuroprotection and other neurological functions .
  • Enzymatic Inhibition : It has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis, impacting cellular proliferation and viral replication .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits antiviral properties, particularly against SARS-CoV-2. It has shown moderate to excellent cytotoxic activity with IC50 values ranging from 4.10–5.93 µM, indicating its potential as a therapeutic agent against COVID-19 .

Neuroprotective Effects

In animal models, compounds similar to this compound have been identified as potent neuroprotective agents against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These effects are mediated through the activation of D3 dopamine receptors, highlighting the compound's relevance in treating neurodegenerative diseases .

Anticancer Potential

Case studies involving combination therapies have suggested that this compound may enhance the efficacy of existing cancer treatments. Its ability to modulate biological pathways involved in cell proliferation positions it as a candidate for further investigation in oncology.

Research Findings and Case Studies

Study Focus Findings
Study on SARS-CoV-2Antiviral activityIC50 values between 4.10–5.93 µM; significant inhibition of viral replication .
Neuroprotection StudyD3 receptor agonismDemonstrated neuroprotective effects against MPTP-induced degeneration in mice .
Cancer Treatment Case StudyCombination therapyEnhanced efficacy when used with conventional therapies; potential for clinical application.

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